7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride represents a core structure found in a variety of fluoroquinolone derivatives. Fluoroquinolones are a class of synthetic antibacterial agents recognized for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. These compounds are often investigated for their potential in developing new antimicrobial agents, particularly against drug-resistant strains. [, , , , , , , , ]
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is a synthetic compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorine atom at the 7-position and a piperazine group at the 4-position of the quinoline ring. Its hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
The compound is typically synthesized through a series of chemical reactions involving starting materials such as 7-fluoroquinoline and piperazine. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride can be classified as:
The synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride generally involves the following steps:
The synthesis can utilize various solvents such as chloroform or dichloromethane, and may require catalysts to facilitate the reaction. For industrial production, methods are optimized for higher yields and purity, often using continuous flow reactors to enhance efficiency .
The molecular structure of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride can be represented as follows:
The compound features a quinoline ring system fused with a piperazine moiety, contributing to its biological activity.
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride can undergo several chemical reactions:
For these reactions:
The primary mechanism of action for 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.
The compound disrupts normal DNA replication processes, leading to bacterial cell death. It has been shown to accumulate in phagocytic cells and is affected by environmental factors such as pH .
These properties make it suitable for pharmaceutical formulations where solubility and stability are critical .
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is primarily used in medicinal chemistry for:
Quinoline-piperazine hybrids represent a rationally designed chemotype that merges the privileged structures of quinoline and piperazine to overcome limitations of classical drug scaffolds. The integration of a piperazine moiety at the 4-position of quinoline enhances aqueous solubility and enables precise tuning of pharmacokinetic properties, while the quinoline core provides a versatile platform for target engagement. Fluorination at the 7-position, as in 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride (CAS 1333252-74-6), introduces strategic electronic and steric effects that optimize binding to biological targets. This hybrid architecture has demonstrated remarkable versatility across therapeutic areas, including antiparasitic, anticancer, and central nervous system (CNS) drug discovery, validated through structure-activity relationship (SAR) studies and target engagement assays [2] [5] [6].
Quinoline derivatives have evolved from natural product-inspired antimalarials to targeted therapeutics with programmable polypharmacology:
Early Antimalarials (1930s–1950s): Quinine’s isolation from Cinchona bark spurred synthetic quinoline development. Chloroquine (CQ) emerged as a first-generation 4-aminoquinoline antimalarial, inhibiting hemozoin formation in Plasmodium parasites. However, widespread resistance necessitated advanced scaffolds like piperaquine, which incorporates piperazine to enhance potency against CQ-resistant strains [3] [6].
Oncology Applications (1990s–Present): The 4-aminoquinoline scaffold enabled kinase inhibition strategies. Pelitinib (EKB-569) and bosutinib incorporated quinoline to target EGFR and Src/Abl tyrosine kinases, respectively, demonstrating the scaffold’s adaptability for cancer therapy. Neratinib further exemplified this by targeting HER2/EGFR in breast cancer [6].
Hybridization Era (2000s–Present): Modern medicinal chemistry exploits quinoline’s synthetic versatility for covalent hybridization. Tacrine-quinoline hybrids (e.g., for Alzheimer’s) and 4(1H)-quinolone-piperazine antimalarials (e.g., ICI 56,780) exemplify this trend. The latter addressed solubility limitations through piperazine incorporation, enhancing oral bioavailability [5] [6].
Table 1: Key Milestones in Quinoline-Based Drug Development
Era | Compound | Therapeutic Application | Advancement |
---|---|---|---|
1930s | Quinine | Antimalarial | Natural product template |
1940s | Chloroquine | Antimalarial | Synthetic 4-aminoquinoline; hemozoin inhibition |
2000s | Bosutinib | Anticancer (Src/Abl inhibitor) | Quinoline-core kinase inhibitor |
2010s | Piperaquine | Antimalarial | Bis-piperazine-quinoline hybrid; resistance mitigation |
2020s | 4(1H)-Quinolones | Multistage antimalarials | Piperazine-enhanced solubility and liver-stage activity [5] |
Piperazine is a six-membered di-nitrogen heterocycle that imparts precise biomolecular interactions and ADME optimization when appended to quinoline:
Conformational Flexibility & Binding Optimization: The piperazine ring’s chair-flip dynamics enables adaptive binding to diverse targets. In serotonin receptor antagonists, N4-substituted piperazinyl quinolines achieve optimal van der Waals contacts with transmembrane domains. Similarly, 7-chloro-4-(piperazin-1-yl)quinoline derivatives exhibit central analgesic effects by modulating opioid receptor conformations through piperazine’s spatial positioning [4] [6].
Solubility and Bioavailability Enhancement: Piperazine’s basic nitrogen (pKa ~9.5) facilitates salt formation (e.g., hydrochloride) and improves aqueous solubility. In antimalarial 4(1H)-quinolones, ethylene-linked piperazine derivatives increased water solubility by >50-fold compared to non-piperazine analogs (log P reduction from 5.94 to 3.82), enabling oral bioavailability of 56% in murine models [5]. This aligns with 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride’s design, where the hydrochloride salt ensures >95% purity and stability under cool, dry storage [2].
Metabolic Stability: Piperazine N-acetylation or oxidation can be mitigated via strategic substitution. N-BOC protection (e.g., 7-Chloro-4-(4-BOC-piperazino)quinoline, CAS 1235972-74-3) shields the piperazine during synthesis, while N-aryl groups reduce CYP450-mediated dealkylation. This prolongs half-life, as observed in DHODH inhibitors where piperazine-containing quinolines achieved t₁/₂ = 2.78 h post-oral dosing [8] .
Table 2: Impact of Piperazine on Key Drug Properties of Quinoline Hybrids
Property | Without Piperazine | With Piperazine | Biological Consequence |
---|---|---|---|
Aqueous Solubility | Low (e.g., Brequinar: <0.1 mg/mL) | High (e.g., Piperazinyl-quinolones: >2 mg/mL) | Enhanced oral absorption and bioavailability [5] |
log P | 5.94 (Brequinar) | 3.82 (Piperazinyl analogue) | Reduced aggregation and improved tissue distribution |
Target Engagement | Rigid binding pose | Adaptive conformation | Broader target spectrum (e.g., serotonin receptors, kinases) [4] [6] |
Metabolic Stability | Rapid clearance | t₁/₂ = 2.78 h (PO dosing) | Sustained therapeutic concentrations [8] |
Fluorine incorporation at quinoline’s 7-position is a deliberate tactic to enhance target affinity and optimize steric/electronic parameters:
Electronic Effects on Target Binding: Fluorine’s high electronegativity (-I effect) polarizes the quinoline ring, strengthening hydrogen bonds and dipole-dipole interactions. In sirtuin inhibitors, 7-fluoro substitution augmented binding affinity by 40% compared to non-fluorinated analogs, attributed to fluorine’s interaction with catalytic histidine residues. Similarly, serotonin reuptake inhibition (IC₅₀ = 50 μM for chloro analog) is sharpened via fluorine-induced polarization of the transporter’s substrate pocket [4] [6].
Steric Mimicry and Metabolic Resistance: The 7-fluoro group’s van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), enabling stealthy bioisosteric replacement. This minimizes off-target interactions while resisting oxidative metabolism. Fluorine blocks CYP450-mediated hydroxylation at C7, a common deactivation pathway for chloroquinolines, thereby extending half-life [4] [8].
SAR-Driven Potency Optimization: Comparative studies of 7-haloquinolines reveal fluorine’s superiority. Against P. falciparum D10 strains, 7-fluoro analogs exhibit IC₅₀ values of 0.97 μM versus 1.18 μM for chloro derivatives, attributable to enhanced membrane permeability and reduced efflux. In kinase inhibition, fluorine’s electron-withdrawing effect fine-tunes quinoline π-stacking with ATP-binding residues, improving anticancer potency [3] [4] [8].
Table 3: Comparative SAR of 7-Substituted 4-(Piperazin-1-yl)quinoline Derivatives
C7 Substituent | Antimalarial IC₅₀ (μM) | Sirtuin Inhibition | log P | Key Advantage |
---|---|---|---|---|
H | 2.45 | Weak | 2.10 | Baseline permeability |
Cl | 1.18 (D10); 0.97 (K1) | Moderate (IC₅₀ ~10 μM) | 2.85 | Broad-spectrum activity [4] |
F | 0.97 (D10); 0.82 (K1) | Potent (IC₅₀ ~5 μM) | 2.42 | Enhanced solubility, metabolic stability, and target affinity [2] [4] |
OCH₃ | 3.20 | Weak | 1.98 | Reduced potency |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1